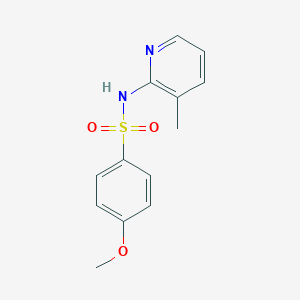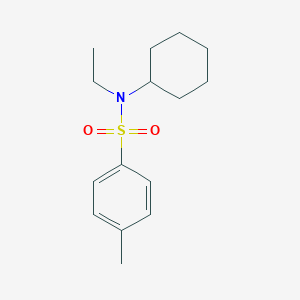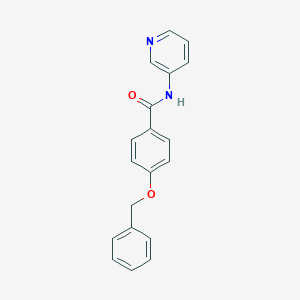
N-(4-methoxyphenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)pyridine-3-carboxamide, also known as NMPC, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridine carboxamide family and has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)pyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain proteins in the body. In particular, this compound has been shown to inhibit the activity of Hsp90, which is involved in the folding and stabilization of other proteins. By inhibiting the activity of Hsp90, this compound can disrupt the function of other proteins in the body, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. In addition to its effects on Hsp90, this compound has been shown to have effects on a variety of other proteins and cellular processes. For example, this compound has been shown to inhibit the activity of the protein AKT, which is involved in cell growth and survival. This compound has also been shown to inhibit the activity of the protein VEGFR, which is involved in the growth of blood vessels.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)pyridine-3-carboxamide has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain in large quantities. It is also relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound can have off-target effects on other proteins in the body, which can complicate experimental design.
Future Directions
There are several potential future directions for research on N-(4-methoxyphenyl)pyridine-3-carboxamide. One area of interest is the development of more specific inhibitors of Hsp90, which could have therapeutic applications in the treatment of cancer and other diseases. Another area of interest is the study of the effects of this compound on other proteins and cellular processes, which could lead to the discovery of new therapeutic targets. Finally, there is interest in developing new synthesis methods for this compound that are more efficient and environmentally friendly.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential applications in scientific research. Its synthesis method is well established, and it has been shown to have a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also many potential future directions for research on this compound. Overall, this compound is a valuable tool for the study of protein function and has the potential to lead to the development of new therapeutics for a variety of diseases.
Synthesis Methods
The synthesis method of N-(4-methoxyphenyl)pyridine-3-carboxamide involves the reaction of 4-methoxyaniline with pyridine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound. This synthesis method has been well established in the literature and has been used to produce this compound in large quantities.
Scientific Research Applications
N-(4-methoxyphenyl)pyridine-3-carboxamide has been used in a variety of scientific research applications, including as a tool to study the function of certain proteins in the body. For example, this compound has been shown to inhibit the activity of the protein Hsp90, which is involved in a variety of cellular processes. By inhibiting the activity of Hsp90, researchers can study the effects of this protein on cells and tissues.
properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-6-4-11(5-7-12)15-13(16)10-3-2-8-14-9-10/h2-9H,1H3,(H,15,16) |
InChI Key |
BIIGKWRZEOUZSI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
solubility |
34.2 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239887.png)




![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239898.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]butanamide](/img/structure/B239904.png)
![N-[(2-fluorophenyl)carbamothioyl]propanamide](/img/structure/B239908.png)
![N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}butanamide](/img/structure/B239909.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B239913.png)
![3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239915.png)
![3-isopropoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B239916.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B239918.png)